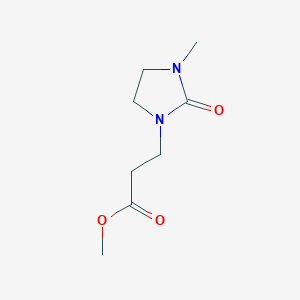

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

Description

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate is an imidazolidinone derivative featuring a 3-methyl-substituted imidazolidine ring with a 2-oxo functional group and a propanoate ester side chain.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-9-5-6-10(8(9)12)4-3-7(11)13-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMUSUYDUQJKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate typically involves the reaction of 3-methyl-2-oxoimidazolidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones and their derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

In synthetic chemistry, Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate serves as an important intermediate for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it a valuable reagent in organic synthesis .

Biology

Research has indicated potential biological activities for this compound, including antimicrobial and antiviral properties. Studies have shown that it can inhibit specific enzymes or modulate biological pathways, which may lead to therapeutic applications . For instance, investigations into its effects on microbial growth have demonstrated promising results against certain pathogens.

Medicine

This compound is being explored for its potential as a pharmaceutical agent. Preliminary studies suggest it may possess anti-inflammatory and anticancer properties. Ongoing research aims to elucidate its mechanisms of action and efficacy in treating various diseases .

Case Studies

- Antimicrobial Activity : A study evaluated the compound's efficacy against bacterial strains, revealing that it inhibited growth at specific concentrations. The results indicated that structural modifications could enhance its antimicrobial potency.

- Enzyme Inhibition : Research focused on the compound's ability to inhibit certain enzymes related to cancer progression. In vitro assays demonstrated significant inhibition rates, suggesting potential for further development as an anticancer agent.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and polymers. Its versatility as a building block facilitates the development of new materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites of enzymes or receptors, leading to changes in their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

The table below highlights key structural and functional differences between the target compound and analogous derivatives:

*Estimated based on structural analysis.

Key Observations:

Oxo Group Variations: The target compound has a single 2-oxo group, while the trioxo derivative (C₈H₁₀N₂O₅) features three oxo groups at positions 2, 4, and 5 . The dioxo derivative (C₉H₁₄N₂O₄) has 2,5-dioxo groups and 4,4-dimethyl substituents, introducing steric bulk that may reduce reactivity compared to the target compound .

Substituent Effects :

- The nitroimidazole derivative (C₇H₁₀ClN₃O₃) replaces the oxo group with a nitro moiety, which is strongly electron-withdrawing and often associated with antimicrobial activity .

- The propargylamine-containing compound (C₂₉H₂₆N₂O₄) includes bulky benzyl and naphthyl groups, which likely impede rotational freedom and influence electronic properties .

Physicochemical Properties

- Polarity and Solubility :

- Stability :

- The ester group in the target compound may hydrolyze under acidic/basic conditions, whereas nitro groups (C₇H₁₀ClN₃O₃) are more stable but may pose toxicity risks .

Biological Activity

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, toxicological, and pharmacokinetic profiles based on diverse research findings.

The molecular formula for this compound is C₈H₁₄N₂O. This compound is categorized as a specialty chemical with applications in various fields, including pharmaceuticals and agriculture .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a related study evaluated the antimicrobial activity of various derivatives against multiple bacterial strains. The results indicated significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |

| Compound 11 | 0.015 | 0.30 | Bacillus cereus |

| Compound 12 | 0.015 | 0.20 | Staphylococcus aureus |

These findings suggest that derivatives of this compound may exhibit similar or enhanced antimicrobial properties.

Toxicological Profile

In silico investigations have been conducted to assess the toxicological effects of this compound and its metabolites. These studies utilized various computational tools to predict the compound's interaction with biological systems, revealing potential toxic effects such as reproductive dysfunction and neurotoxicity .

Key Findings:

- High gastrointestinal absorption : Indicating potential systemic effects.

- Ability to cross the blood-brain barrier : Suggesting neurotoxic potential.

- Induction of apoptotic pathways : Linked to cellular toxicity.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its biological activity. The compound adheres to Lipinski's rule of five, indicating favorable absorption characteristics in biological systems.

Case Studies

A notable case study involved the evaluation of similar imidazolidine derivatives in a clinical context, focusing on their efficacy in treating infections resistant to conventional antibiotics. The study highlighted the importance of structure–activity relationships (SAR) in optimizing these compounds for enhanced therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate?

- Methodological Answer : Synthesis typically involves coupling reactions between imidazolidinone derivatives and methyl propanoate precursors. For example, domino reactions using electron-deficient alkynes (e.g., methyl propiolate) and imidazolidine intermediates can yield high-purity products. Key steps include optimizing reaction temperature (e.g., 60–80°C), solvent selection (e.g., dichloromethane or THF), and purification via column chromatography. Characterization should include H/C NMR, HRMS, and FT-IR to confirm structural integrity .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound using vapor diffusion (e.g., methanol/water mixtures) and collect data at low temperatures (e.g., 90 K) to minimize thermal motion artifacts. Use SHELXL for refinement, focusing on resolving disorder (if present) and validating hydrogen bonding networks. Software like ORTEP-III can visualize molecular geometry and thermal ellipsoids .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Wear full chemical protective clothing and use NIOSH/CEN-certified respirators (e.g., OV/AG/P99) for aerosolized particles. Avoid drainage contamination and ensure fume hood usage during synthesis. Although toxicity data may be limited, assume acute toxicity risks and implement spill containment measures .

Q. How can researchers assess the compound’s purity and stability?

- Methodological Answer : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) and compare retention times against standards. For stability, conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor decomposition via LC-MS and quantify impurities using area normalization .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement parameters be resolved?

- Methodological Answer : Address data contradictions (e.g., high R-factors) by revisiting scaling and absorption corrections. Use SHELXE for experimental phasing in cases of weak diffraction. For twinned crystals, apply twin-law matrices and refine using HKLF5 data. Validate results against density functional theory (DFT)-optimized geometries .

Q. What strategies optimize the compound’s bioactivity in pharmacological assays?

- Methodological Answer : Modify substituents on the imidazolidinone ring to enhance target binding. For example, introducing nitro or methoxy groups can improve potency in uterus-relaxant assays. Use radioligand binding assays (e.g., H-thymidine incorporation) to quantify efficacy and structure-activity relationship (SAR) trends .

Q. How can computational methods predict physicochemical properties like logP or solubility?

- Methodological Answer : Utilize software such as ChemAxon or Schrodinger’s QikProp to calculate logP (octanol-water partition coefficient) and aqueous solubility. Cross-validate predictions with experimental shake-flask methods. For accurate results, ensure input structures are geometry-optimized using Gaussian09 at the B3LYP/6-31G* level .

Q. What advanced techniques validate hydrogen bonding in the solid state?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.